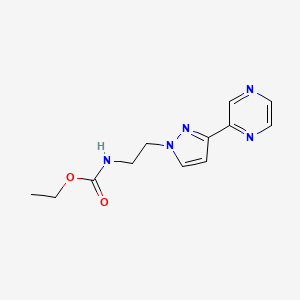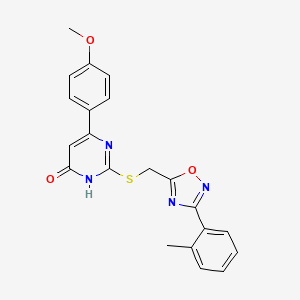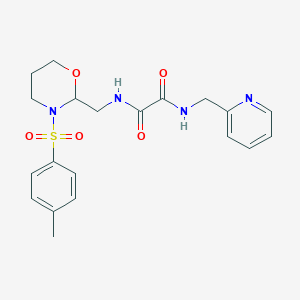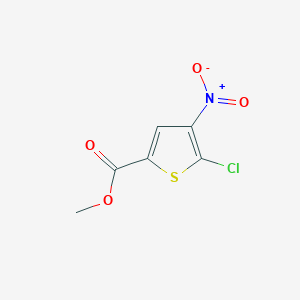![molecular formula C18H14ClN5O3 B2471503 N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide CAS No. 1021125-49-4](/img/structure/B2471503.png)
N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)furan-2-carboxamide” is a compound that belongs to the class of triazoloquinoxaline-based derivatives . These compounds are known for their versatile biological activities and are readily capable of binding in the biological system with a variety of enzymes and receptors .
Synthesis Analysis
The synthesis of similar compounds involves aromatic nucleophilic substitution . For instance, new compounds were synthesized via aromatic nucleophilic substitution of 4-chloro-8-methyl [1,2,4]triazolo [4,3- a ]quinoxaline-1-amine with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of similar compounds was optimized for the monomer and dimer using the GAUSSIAN 16W program package .Chemical Reactions Analysis
Triazole compounds, which are part of the structure of the compound , are known for their reactivity. They can undergo a variety of reactions, including reactions with europium under solvothermal conditions .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds include a melting point of 200 °C and a density of 1.28±0.1 g/cm3 .科学的研究の応用
Arylmethylidenefuranones and Related Compounds
Arylmethylidenefuranones and their reactions with C- and N-nucleophiles have been systematically reviewed, demonstrating the synthesis of a wide range of compounds with potential applications in medicinal chemistry. These reactions yield diverse structures, including amides, pyrrolones, and benzofurans, which could be foundational for developing novel therapeutic agents (Kamneva, Anis’kova, & Egorova, 2018).
Heterocyclic Compounds in CNS Drug Synthesis
Functional chemical groups, particularly heterocycles like furan and thiophene, play a crucial role in the design of central nervous system (CNS) drugs. These compounds exhibit a range of effects, from depression to convulsion, indicating their potential in developing novel CNS therapies (Saganuwan, 2017).
Antioxidant Capacity of Furan Compounds
The review of the ABTS/potassium persulfate decolorization assay highlights the antioxidant capacity of certain furan compounds. While specific to phenolic antioxidants, this research underscores the potential of furan derivatives in mitigating oxidative stress, relevant to various diseases including neurodegenerative disorders (Ilyasov, Beloborodov, Selivanova, & Terekhov, 2020).
Antibacterial Activity of Triazole and Triazole-Containing Hybrids
Triazole and triazole-containing hybrids demonstrate potent antibacterial activity against Staphylococcus aureus, including drug-resistant strains. This suggests the utility of triazole derivatives in addressing antibiotic resistance, a growing concern in medical science (Li & Zhang, 2021).
Bioactive Nucleobases and Nucleosides
Furanyl- and thienyl-substituted nucleobases and nucleosides have been reviewed for their importance in medicinal chemistry. These compounds exhibit antiviral, antitumor, and antimycobacterial activities, highlighting the therapeutic potential of heteroaryl-substituted derivatives in drug development (Ostrowski, 2022).
作用機序
Target of Action
Compounds with similar structures have been found to inhibit parasitic growth and exhibit cytotoxic activity against cancer cell lines . Another study suggested that a similar compound could potentially inhibit c-Met kinase .
Mode of Action
It’s suggested that the compound may interact with its targets to inhibit their function , potentially leading to the inhibition of parasitic growth or the death of cancer cells .
Pharmacokinetics
Similar compounds have shown potent cytotoxic activities with ic50 values in the micromolar range against various cell lines , suggesting good bioavailability.
Result of Action
Similar compounds have demonstrated antitumor activities and the ability to inhibit parasitic growth .
将来の方向性
特性
IUPAC Name |
N-[2-[[3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]oxy]ethyl]furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClN5O3/c19-13-5-2-1-4-12(13)17-22-21-15-7-8-16(23-24(15)17)27-11-9-20-18(25)14-6-3-10-26-14/h1-8,10H,9,11H2,(H,20,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIWMXYTYPQMDII-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C3N2N=C(C=C3)OCCNC(=O)C4=CC=CO4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClN5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2471428.png)
![methyl [(7-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)thio]acetate](/img/structure/B2471430.png)


![N-{1-[(4-methoxyphenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide](/img/structure/B2471434.png)
![2-fluoro-N-(4-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2471435.png)
![2-[(3,4-Dichlorophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2471437.png)
![6-ethyl-N-(4-fluorobenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2471438.png)
![N-[2-(4-chlorobenzoyl)-3-methyl-1-benzofuran-5-yl]-4-methylbenzamide](/img/structure/B2471439.png)
![2-[4-(4-fluoroanilino)quinazolin-2-yl]sulfanyl-N-(3-methoxypropyl)butanamide](/img/structure/B2471440.png)
